Valine, 3-nitro-
Overview
Description
Synthesis Analysis
The synthesis of nitro-substituted amino acids, including "Valine, 3-nitro-", involves specific strategies to introduce the nitro group selectively into the amino acid framework. Although direct synthesis details specific to "Valine, 3-nitro-" are not provided in the available literature, similar syntheses often involve nitration reactions under controlled conditions to avoid over-nitration and to achieve high selectivity and yields. For example, the synthesis of 3-carboxypropionyl-alanyl-alanyl-valine-4-nitroanilide is described, indicating the complexity and specificity of synthesizing nitro derivatives of valine for biochemical applications (Wenzel et al., 1980).
Molecular Structure Analysis
The molecular structure of "Valine, 3-nitro-" is characterized by the presence of the nitro group, which influences the electronic distribution and spatial configuration of the molecule. Studies on similar compounds have shown that the introduction of a nitro group can affect the molecular conformation, hydrogen bonding capabilities, and overall molecular stability. For instance, the molecular and electronic structures of nitrosyl-heme complexes provide insights into how nitro and related functional groups interact with biological molecules and affect their properties (Pant & Crane, 2006).
Chemical Reactions and Properties
The presence of a nitro group in "Valine, 3-nitro-" imparts unique chemical reactivity, enabling it to undergo specific chemical reactions not feasible with unmodified valine. Nitro groups can participate in reduction reactions, serve as electrophiles in nucleophilic substitutions, and influence the acid-base behavior of the amino acid. The gas-phase reactions of amino acids with the nitrosonium ion illustrate the complex reactivity of nitro-substituted amino acids under certain conditions (Freitas et al., 1996).
Physical Properties Analysis
The introduction of a nitro group to valine significantly alters its physical properties, including solubility, melting point, and optical activity. These changes are attributed to the nitro group's electron-withdrawing nature and its impact on the hydrogen bonding network of the molecule. The study on the thermodynamics of metal complexes with amino acids, including valine, provides insight into how modifications like nitration can affect the physical interactions and stability of these compounds (Enea et al., 1981).
Scientific Research Applications
Protein Synthesis in Freshwater Bacteria : Jørgensen (1992) investigated the incorporation of amino acids, including valine, into proteins of freshwater bacteria. The study found that a fraction of valine taken up by bacteria was used in protein synthesis, providing insights into bacterial production and amino acid utilization in freshwater ecosystems (Jørgensen, 1992).
Stability and Structure of Proteins : Shokhireva et al. (2003) explored the effect of valine mutations in the stability and structure of nitrophorin proteins. This research contributes to our understanding of protein dynamics and the role of specific amino acids in protein stability (Shokhireva et al., 2003).
Antioxidative and Nitric Oxide Scavenging Activity : Jin et al. (2015) examined the antioxidative and nitric oxide scavenging activity of branched-chain amino acids including valine. This research has potential applications in developing antioxidant or anti-inflammatory products in food or pharmaceutical industries (Jin et al., 2015).
Chemotherapy Monitoring : Bailey et al. (1991) studied the use of N-(2-hydroxyethyl)-N-terminal valine as a monitor for exposure to hydroxyethylating agents in chemotherapy. This research is significant for cancer treatment and patient monitoring (Bailey et al., 1991).
Organocatalysts in Chemical Synthesis : Huang et al. (2011) investigated valine dipeptide organocatalysts for use in asymmetric aldol reactions. This research contributes to the field of organic synthesis, particularly in creating chiral molecules (Huang et al., 2011).
Nitrogen Balance Maintenance : Gallina et al. (1971) demonstrated the maintenance of nitrogen balance in humans by substituting α-ketoisovaleric acid for valine. This study has implications in understanding human metabolism and dietary needs (Gallina et al., 1971).
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-methyl-3-nitrobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c1-5(2,7(10)11)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQLBNMIYIBLOU-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665263 | |
Record name | 3-Nitro-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valine, 3-nitro- | |
CAS RN |
170454-20-3 | |
Record name | 3-Nitro-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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